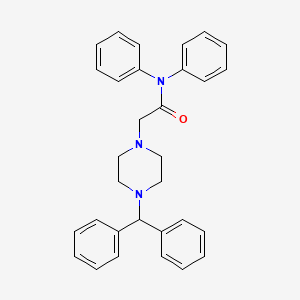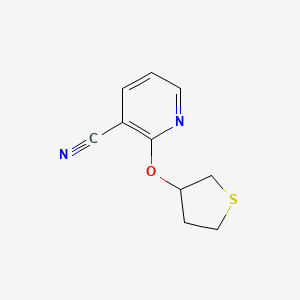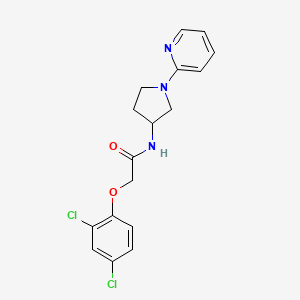
2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide is a useful research compound. Its molecular formula is C31H31N3O and its molecular weight is 461.609. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study conducted by Wate, Ingale, and Tarte (2010) involved the synthesis of 2-(piperazinomethylamino)-4,5-diphenylimiazole derivatives through reactions involving benzoin, aminomethamine, and dichloromethane. These compounds were screened for antimicrobial activity, showing the potential use of these derivatives in developing new antimicrobial agents (Wate, S., Ingale, A., & Tarte, P., 2010).
Structural and Conformational Studies
Kavitha et al. (2012) explored the structure of cinnarizinium fumarate, a compound with structural similarities to 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide. The study detailed the molecular conformation and crystal packing, contributing to our understanding of the structural characteristics of these compounds (Kavitha, C., Yıldırım, S. Ö., Jasinski, J., Yathirajan, H., & Butcher, R., 2012).
Interaction with Dopamine Receptors
Research by Zee and Hespe (1985) tested the affinity of substituted 1-[2-(diphenylmethoxy)ethyl]piperazines to specific dopamine binding sites. This study highlights the potential of these compounds in neuroscience, particularly their interaction with dopamine receptors, which could be useful in developing treatments for neurological disorders (Zee, P. V. D., & Hespe, W., 1985).
Synthesis for Potential Therapeutic Uses
Carceller et al. (1993) synthesized a series of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists, demonstrating the chemical versatility of piperazine derivatives and their potential in developing pharmacological agents with increased oral activity (Carceller, E., Merlos, M., Giral, M., Almansa, C., Bartrolí, J., García-Rafanell, J., & Forn, J., 1993).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antiallergic, spasmolytic, and antihistaminic activity , suggesting potential targets could be histamine receptors or other proteins involved in allergic responses and muscle contraction.
Mode of Action
Given its reported antiallergic, spasmolytic, and antihistaminic activity , it may interact with its targets to inhibit the release of histamine or other inflammatory mediators, relax smooth muscle, or block histamine receptors, thereby mitigating allergic reactions and muscle spasms.
Biochemical Pathways
Based on its reported activities , it may influence pathways related to allergic responses, histamine signaling, and muscle contraction.
Result of Action
Given its reported antiallergic, spasmolytic, and antihistaminic activities , it may reduce inflammation, relax smooth muscles, and mitigate allergic reactions at the cellular level.
Eigenschaften
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O/c35-30(34(28-17-9-3-10-18-28)29-19-11-4-12-20-29)25-32-21-23-33(24-22-32)31(26-13-5-1-6-14-26)27-15-7-2-8-16-27/h1-20,31H,21-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYWQVYZYCACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2993935.png)

![3-butyl-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2993938.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
